molecular formula C12H12N2O3 B7471846 Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No. B7471846
M. Wt: 232.23 g/mol
InChI Key: MNZGSUFGNHJILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This leads to an increase in the concentration of acetylcholine, a neurotransmitter that is involved in various physiological processes such as learning and memory. Moreover, this compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to exhibit antifungal and antimicrobial activities by disrupting the cell membrane of fungi and bacteria. This compound has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Moreover, it has been shown to be relatively safe and non-toxic in animal studies. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for the research on Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate. One direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of these targets. Another direction is to investigate its potential applications in other fields such as agriculture and environmental science. Moreover, further studies are needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-4-methylquinazoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C for several hours. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. Moreover, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.

properties

IUPAC Name

methyl 2-(8-methyl-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-4-3-5-9-11(8)13-7-14(12(9)16)6-10(15)17-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGSUFGNHJILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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